2-Amino-4-methylnicotinonitrile chemical properties and structure
2-Amino-4-methylnicotinonitrile chemical properties and structure
An In-depth Technical Guide on 2-Amino-4-methylnicotinonitrile: Chemical Properties and Structure
Introduction
2-Amino-4-methylnicotinonitrile, a substituted cyanopyridine derivative, is a heterocyclic compound of interest in medicinal chemistry and materials science. The cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 2-Amino-4-methylnicotinonitrile, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The structural identity of 2-Amino-4-methylnicotinonitrile is defined by its IUPAC name, CAS registry number, and various chemical notations.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 71493-76-0 | [4] |
| IUPAC Name | 2-Amino-4-methylpyridine-3-carbonitrile | N/A |
| Molecular Formula | C₇H₇N₃ | [4][5][6] |
| SMILES | Cc1ccnc(N)c1C#N | [6] |
| InChI | InChI=1S/C7H7N3/c1-5-3-10-7(9)6(4-8)2-5/h2-3H,1H3,(H2,9,10) | N/A |
| InChI Key | GJHFAHVMZHRUFR-UHFFFAOYSA-N |[6] |
Caption: 2D structure of 2-Amino-4-methylnicotinonitrile.
Physicochemical Properties
The physical and chemical properties of 2-Amino-4-methylnicotinonitrile are summarized below. This data is essential for its handling, purification, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 133.15 g/mol | [4][6] |
| Appearance | Off-white to yellow solid | [6] |
| Purity | ≥95% | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Spectral Properties
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |
|---|---|---|---|
| 3490 - 3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Two distinct sharp bands are expected, characteristic of a primary amine.[1] |
| 2230 - 2210 | Nitrile (C≡N) | Stretch | A strong, sharp absorption band indicating the presence of the cyano group. |
| 1650 - 1600 | Primary Amine (N-H) | Bending (Scissoring) | A medium to strong band confirming the amino group.[1] |
| 1600 - 1450 | Aromatic Ring (C=C, C=N) | Stretch | Multiple sharp bands indicating the pyridine ring structure. |
¹H and ¹³C NMR Spectroscopy: Detailed experimental NMR data is not available in the search results. However, a proton NMR spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amine protons. A carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.
Experimental Protocols: Synthesis
Substituted 2-aminonicotinonitriles are commonly synthesized via a multi-component reaction involving a chalcone intermediate, malononitrile, and an ammonia source like ammonium acetate.[1][3] This one-pot synthesis is efficient and widely used for generating a library of cyanopyridine derivatives.
A plausible synthetic route is outlined below:
Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Detailed Methodology:
-
Chalcone Synthesis: An appropriate chalcone precursor is first synthesized by reacting a suitable ketone and aldehyde under basic conditions (e.g., 10% alcoholic NaOH).[1]
-
Cyclization Reaction: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol) are combined in a round-bottom flask.[1]
-
Reflux: Absolute ethanol is added as the solvent, and the mixture is heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-Amino-4-methylnicotinonitrile.
Biological Activity and Relevance in Drug Development
The cyanopyridine core is of significant interest to drug development professionals due to its prevalence in molecules with diverse biological activities.[2][3] Derivatives of this scaffold have been reported to possess:
-
Anti-inflammatory Effects [2]
While specific biological data for 2-Amino-4-methylnicotinonitrile (CAS 71493-76-0) is not detailed in the provided search results, its structural similarity to other active aminonicotinonitriles makes it a valuable candidate for screening in drug discovery programs. For instance, the related compound 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible NO synthase (NOS II), an enzyme relevant in inflammatory processes.[7] This suggests that 2-Amino-4-methylnicotinonitrile could be investigated for similar inhibitory activities.
Conclusion
2-Amino-4-methylnicotinonitrile is a well-defined chemical entity with a structure amenable to synthetic modification. Its core physicochemical properties have been established, although further experimental data on solubility and spectral characteristics would be beneficial. The synthetic routes are well-documented for analogous structures, providing a clear path for its preparation and derivatization. Given the established biological importance of the cyanopyridine scaffold, this compound represents a valuable building block for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Your Inquiry on 2-Amino-4-methylnicotinonitrile | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-Amino-4-methylnicotinonitrile | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
